2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-10-4-3-5-11(8-10)23-17(25)16-15(22-18(23)26-9-14(20)24)12-6-1-2-7-13(12)21-16/h1-8,21H,9H2,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULUUWQWSSLLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)N)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors, and they have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. .
Mode of Action
Indole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects. For example, some indole derivatives have been reported to inhibit viral replication.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as butyrylcholinesterase (BChE), which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound’s interaction with proteins involved in cell signaling pathways can modulate cellular responses to external stimuli.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Biological Activity
The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.32 g/mol. Its structure includes a pyrimidine ring, a chlorophenyl group, and a thioacetamide moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- In vitro studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For example, compounds with similar structural features have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
-
Antiviral Activity
- Research indicates that heterocyclic compounds can inhibit viral replication. Compounds with structures akin to the target molecule have shown efficacy against viral RNA polymerases with IC50 values in the low micromolar range (e.g., 0.26 µM for specific derivatives) . This suggests potential antiviral applications for this compound.
-
Cytotoxicity and Cancer Research
- The cytotoxic effects of similar compounds have been explored in various cancer cell lines. For instance, certain derivatives have exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents . The mechanism often involves induction of apoptosis and disruption of cell cycle progression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition
- Receptor Interaction
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Evaluation
- Antiviral Studies
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties. For example, studies report Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Staphylococcus epidermidis ranging from 0.22 to 0.25 μg/mL.
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | S. aureus | 0.22 |
| 7b | S. epidermidis | 0.25 |
Antiviral Activity
Heterocyclic compounds akin to this target have been investigated for their antiviral properties. A review highlighted several N-heterocycles as promising candidates against RNA viruses, suggesting potential applications in antiviral drug development.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
- Acetylcholinesterase (AChE) Inhibition : Similar derivatives have shown significant inhibition of AChE, relevant in neuropharmacology.
- Urease Inhibition : Compounds have been tested for urease inhibition, indicating therapeutic potential in treating infections requiring urease inhibition.
Antibacterial Evaluation
A study evaluated the antibacterial activity of synthesized derivatives similar to the target compound. The derivatives demonstrated strong activity against Gram-positive bacteria, achieving MIC values as low as 0.22 μg/mL.
Antiviral Screening
Another investigation focused on the antiviral efficacy of pyrimido-indole derivatives against Hepatitis C virus (HCV). The derivatives exhibited IC50 values indicating substantial antiviral effects.
Enzyme Inhibition Studies
Compounds were tested for their ability to inhibit AChE and urease, revealing promising results that suggest potential therapeutic applications in treating diseases like Alzheimer’s and infections requiring urease inhibition.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group at Position 3
The 3-position of the pyrimidoindole scaffold is critical for modulating TLR4 affinity and selectivity.
Key Insight : The 3-chlorophenyl group in the target compound likely balances lipophilicity and steric effects, optimizing membrane permeability and target engagement compared to bulkier substituents (e.g., naphthalenyl ).
Modifications in the Acetamide Side Chain
The acetamide moiety at position 2 influences solubility and receptor interactions.
Key Insight : The unsubstituted acetamide in the target compound may offer synthetic simplicity but could limit solubility compared to cyclohexyl or furfuryl derivatives.
Alkyl Chain Variations at Position 5
Position 5 modifications affect pharmacokinetic properties:
Oxidation State of the Sulfur Linker
The sulfur atom in the thioacetamide linker can be oxidized, altering electronic properties:
Key Insight : The thioether (S) linker in the target compound is optimal for maintaining TLR4 agonist activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
